![molecular formula C6H6CaNNaO6 B12810039 calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate CAS No. 60034-45-9](/img/structure/B12810039.png)
calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate
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Overview
Description
Calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate (CAS 62-33-9) is a chelating agent structurally classified as an aminopolycarboxylate. The compound features a central ethylenediamine backbone with four carboxylate groups, forming a hexadentate ligand that coordinates calcium and sodium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate is typically synthesized by reacting ethylenediaminetetraacetic acid (EDTA) with calcium and sodium salts. The reaction involves the following steps:
Dissolution of EDTA: EDTA is dissolved in water.
Addition of Calcium and Sodium Salts: Calcium chloride and sodium hydroxide are added to the EDTA solution.
pH Adjustment: The pH of the solution is adjusted to around 7-8 using sodium hydroxide.
Precipitation: The resulting solution is heated to precipitate the calcium sodium 2-[bis(carboxylatomethyl)amino]acetate.
Filtration and Drying: The precipitate is filtered and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of calcium sodium 2-[bis(carboxylatomethyl)amino]acetate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous reactors and automated pH control systems are often used to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in substitution reactions where the metal ions in the complex are replaced by other metal ions.
Common Reagents and Conditions
Chelation Reactions: These reactions typically occur in aqueous solutions at neutral to slightly alkaline pH. Common reagents include metal salts such as calcium chloride, magnesium sulfate, and ferric chloride.
Substitution Reactions: These reactions can be carried out by adding a different metal salt to the solution containing the calcium sodium 2-[bis(carboxylatomethyl)amino]acetate complex.
Major Products
The major products of these reactions are the metal complexes formed with the chelating agent. For example, when calcium sodium 2-[bis(carboxylatomethyl)amino]acetate reacts with ferric chloride, the product is a ferric complex of the chelating agent .
Scientific Research Applications
Medical Applications
1. Treatment of Heavy Metal Poisoning
- Edetate calcium disodium is primarily used to treat lead poisoning. It works by binding lead ions in the bloodstream, forming stable complexes that can be excreted through urine .
- It is also effective against other heavy metals such as mercury and cadmium, although its efficacy varies depending on the metal involved.
2. Clinical Studies
- A study highlighted its use in patients with lead encephalopathy, where it was administered alongside dimercaprol for enhanced efficacy .
- Side effects may include injection site pain, kidney issues, and gastrointestinal disturbances, necessitating careful monitoring during treatment .
Industrial Applications
1. Water Treatment
- The compound is employed in water treatment processes to sequester metal ions and prevent scale formation. Its ability to bind calcium and magnesium ions helps in reducing hardness in water supplies.
2. Analytical Chemistry
- In analytical chemistry, edetate calcium disodium is utilized as a reagent for the colorimetric determination of calcium levels in biological samples. This application is crucial for biochemical assays where precise measurement of calcium concentration is required.
Scientific Research Applications
1. Biochemistry
- The compound plays a significant role in biochemical assays where it stabilizes metal ions necessary for enzymatic reactions. Its ability to form stable complexes aids in studying enzyme kinetics and mechanisms.
2. Cellular Biology
- Research indicates that edetate calcium disodium can induce apoptosis in chondrocytes, which may have implications for treating conditions like osteoarthritis. This property underscores its potential therapeutic applications beyond metal detoxification.
Comparative Data Table
Application Area | Description | Example Use Case |
---|---|---|
Medical Treatment | Treats heavy metal poisoning by binding and excreting toxic metals | Lead poisoning treatment |
Water Treatment | Sequesters metal ions to prevent scale formation | Softening hard water |
Analytical Chemistry | Used as a reagent for measuring calcium levels | Colorimetric assays for serum calcium |
Biochemistry | Stabilizes metal ions for enzymatic reactions | Enzyme kinetics studies |
Cellular Biology | Induces apoptosis in specific cell types | Potential treatment for osteoarthritis |
Case Studies
-
Lead Poisoning Treatment Study
- A clinical trial demonstrated the effectiveness of edetate calcium disodium in reducing blood lead levels in children with elevated lead exposure. The study reported significant improvements in neurological function post-treatment.
-
Water Softening Application
- An industrial case study showed that using edetate calcium disodium in municipal water treatment facilities resulted in a marked reduction of scale buildup in pipes and appliances, leading to lower maintenance costs.
Mechanism of Action
The mechanism of action of calcium sodium 2-[bis(carboxylatomethyl)amino]acetate involves the formation of stable complexes with metal ions. The bis(carboxylatomethyl)amino acetate ligand has multiple binding sites that can coordinate with metal ions, effectively sequestering them. This chelation process prevents the metal ions from participating in unwanted chemical reactions and facilitates their removal from the system .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₀H₁₂CaN₂Na₂O₈
- Applications :
- Safety : Approved by regulatory bodies like the FDA and EFSA for specific uses, with controlled dosing to avoid depletion of essential minerals like zinc .
Comparison with Similar Compounds
Structural and Functional Similarities
Compounds sharing the aminopolycarboxylate backbone include:
Stability Constants and Binding Affinity
Stability constants (log K) determine metal-ligand binding strength:
- Calcium disodium EDTA : Log K = 10.7 (for Ca²⁺), optimized for selective chelation of heavy metals over physiological ions like Mg²⁺ .
- Iron(III) EDTA : Log K = 25.1, making it one of the strongest EDTA-metal complexes; used in iron supplementation but risks mineral imbalance .
- Manganese EDTA : Log K = 13.8, suitable for stable delivery in soil and hydroponic systems .
Biological Activity
Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate, commonly referred to as a chelating agent, has garnered attention for its significant biological activities, particularly in the context of metal ion detoxification. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : C₆H₆CaNNaO₆
- Molecular Weight : 251.183 g/mol
- CAS Number : 60034-45-9
- Physical State : White, water-soluble solid
Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate functions primarily as a chelating agent . It binds to heavy metals in the bloodstream, forming stable complexes that facilitate their excretion through renal pathways. The mechanism involves the displacement of calcium ions by heavier metal ions, which are then eliminated from the body.
Biological Activity
-
Heavy Metal Detoxification :
- The compound is particularly effective in treating internal contamination with heavy metals such as plutonium, americium, and curium. Its FDA approval for these applications underscores its clinical significance.
- Studies have shown that it significantly increases the elimination rates of these contaminants post-administration, making it a valuable tool in toxicology and pharmacology .
-
Comparative Chelation Efficacy :
- Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate has been compared with other chelators like diethylenetriaminepentaacetic acid (DTPA) and ethylenediaminetetraacetic acid (EDTA). It exhibits a higher affinity for certain transuranic elements, enhancing its effectiveness in specific scenarios .
Case Studies
-
Study on Heavy Metal Elimination :
A clinical study demonstrated that patients treated with calcium sodium 2-[bis(carboxylatomethyl)amino]acetate showed a marked increase in urinary excretion of heavy metals compared to control groups. This highlights its efficacy in medical applications related to heavy metal poisoning . -
Animal Studies :
Animal models have indicated that while the compound forms stable complexes with many heavy metals, it shows less stability with uranium and neptunium, which could lead to tissue deposition of these elements. This necessitates careful consideration when using it for detoxification purposes .
Data Table: Comparative Chelating Agents
Compound Name | Molecular Formula | Primary Use | Binding Characteristics |
---|---|---|---|
Calcium Sodium 2-[bis(carboxylatomethyl)amino]acetate | C₆H₆CaNNaO₆ | Treatment of heavy metal contamination | High affinity for transuranic elements |
Pentetate Calcium Trisodium | C₁₄H₁₈CaN₃Na₃O₁₀ | Chelation therapy for radioactive elements | Specific binding to plutonium |
Diethylenetriaminepentaacetic Acid (DTPA) | C₁₄H₂₃N₃O₁₀ | General chelation therapy | Broad-spectrum metal binding |
Ethylenediaminetetraacetic Acid (EDTA) | C₁₀H₁₄N₂O₄ | Heavy metal detoxification | Generalized binding across various metals |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate, and how does proton transfer influence its structural integrity?
- Methodological Answer : The compound is synthesized by mixing melamine (2,4,6-triamino-1,3,5-triazin-1-ium) with nitrilotriacetic acid derivatives in a 50:50 ethanol-water solution. Proton transfer during crystallization is critical: all three carboxyl groups deprotonate, with protons migrating to melamine's ring N atoms, forming two melaminium cations and stabilizing the anion . Structural integrity relies on hydrogen bonds (N–H⋯O/O–H⋯O) between anions, cations, and water molecules, creating a 3D network .
Q. How is the crystal structure of this compound determined, and what are its lattice parameters?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 150 K reveals a triclinic lattice (space group P1) with parameters:
- a = 6.7117(11) Å, b = 12.1495(19) Å, c = 13.102(3) Å
- α = 82.714(15)°, β = 89.252(16)°, γ = 83.238(13)°
- Volume = 1052.4(3) ų, Z = 2 .
Data collection uses a Stoe IPDS2 diffractometer (MoKα radiation, λ = 0.71073 Å), with absorption correction via the Tompa method .
Q. What hydrogen-bonding patterns are critical for stabilizing the crystal lattice?
- Methodological Answer : Two key motifs stabilize the lattice:
- N–H⋯N interactions between melaminium cations form ribbons along [010] with an average spacing of 3.3559(11) Å .
- O–H⋯O/N–H⋯O bonds between anions, water molecules, and cations create a 3D network. For example, O1W–H1AW⋯O4 (2.786(4) Å) and N31–H31A⋯O3 (2.879(4) Å) .
Advanced Research Questions
Q. How can twinning in crystals of this compound complicate refinement, and what strategies resolve this?
- Methodological Answer : Twinning about the [100] axis (twin law: 2-fold rotation) causes overlapping reflections. Solutions include:
- Indexing with two domains using X-AREA .
- Refinement via SHELXL97’s HKLF5 formalism, refining twin components to a 0.5918:0.4082 ratio .
- Using all observed data (F² > 2σ(F²)) to minimize residuals (R₁ = 0.084, wR₂ = 0.244) .
Q. How do discrepancies in C–O bond lengths and N–C–N angles inform protonation states and electronic effects?
- Methodological Answer :
- C–O bonds : Average 1.253(3) Å in carboxylate groups, with deviations (e.g., 0.02 Å in one pair) indicating partial protonation .
- N–C–N angles : Protonated N atoms show larger angles (119.1–119.3°) vs. non-protonated (115.8°), aligning with Hingerty’s model of increased angle upon protonation .
- Validate via difference Fourier maps and constrained refinement of H atoms .
Q. What methodological challenges arise in modeling hydrogen atoms, and how are they addressed?
- Methodological Answer :
- Organic H atoms : Placed via riding models (Uiso = 1.2×Ueq of parent atom) .
- Water H atoms : Refined with distance/angle constraints (O–H = 0.81–0.84 Å, H–O–H = 109.5°) and Uiso = 1.5×Ueq(O) .
- Avoid over-parameterization by fixing isotropic displacement parameters during refinement .
Q. How do π-stacking interactions and hydrogen-bonded ribbons influence material properties?
- Methodological Answer :
Properties
CAS No. |
60034-45-9 |
---|---|
Molecular Formula |
C6H6CaNNaO6 |
Molecular Weight |
251.18 g/mol |
IUPAC Name |
calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Ca.Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;+2;+1/p-3 |
InChI Key |
ATEKMIYHWFLUPG-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2] |
Origin of Product |
United States |
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